molecular formula C19H22ClN3O3 B2921412 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2034498-97-8

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2921412
CAS No.: 2034498-97-8
M. Wt: 375.85
InChI Key: SEPFNUUWDFOWKK-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a chloropyrimidine scaffold, a structure frequently investigated for its kinase inhibitory potential and its role as a key intermediate in the synthesis of more complex bioactive molecules . Its specific molecular architecture, which integrates a piperidine linker and a 4-methoxyphenyl group, suggests potential for targeting G-protein-coupled receptors (GPCRs) and enzyme active sites. Researchers may utilize this compound as a critical precursor or pharmacophore in developing therapeutics for metabolic diseases, given that structurally related pyrimidine derivatives have been identified as potent agonists for receptors like GPR119, a promising target for type 2 diabetes . Furthermore, the 5-chloropyrimidine moiety is a prevalent structure in compounds evaluated for antiplatelet and anticancer activity, indicating broad utility across multiple therapeutic areas . This product is provided for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. It is supplied as a high-purity solid and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-25-16-7-4-14(5-8-16)6-9-18(24)23-10-2-3-17(13-23)26-19-21-11-15(20)12-22-19/h4-5,7-8,11-12,17H,2-3,6,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPFNUUWDFOWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a chloropyrimidine moiety, a piperidine ring, and a phenyl propanone backbone, making it an interesting subject for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN3O3C_{15}H_{18}ClN_{3}O_{3}, and its structure can be represented as follows:

Chemical Structure 1 3 5 Chloropyrimidin 2 yl oxy piperidin 1 yl 3 4 methoxyphenyl propan 1 one\text{Chemical Structure }\text{1 3 5 Chloropyrimidin 2 yl oxy piperidin 1 yl 3 4 methoxyphenyl propan 1 one}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The chloropyrimidine moiety is known to influence enzyme inhibition, particularly in pathways related to inflammation and cancer cell proliferation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, potentially reducing inflammation.
  • Receptor Modulation : Interaction with certain receptors could lead to altered signaling pathways that affect cell proliferation and survival.

Biological Activities

The compound has been investigated for various biological activities, including:

1. Anticancer Activity

Research indicates that compounds with similar structures show promise in inhibiting cancer cell growth. For instance, studies have demonstrated that derivatives of pyrimidine exhibit significant anticancer properties by targeting specific kinases involved in cell cycle regulation .

2. Anti-inflammatory Properties

The anti-inflammatory potential has been highlighted through studies showing that related compounds can inhibit pro-inflammatory cytokines and enzymes like COX and LOX . This suggests that our compound may also exhibit similar activities.

3. Antimicrobial Effects

Preliminary studies indicate that the compound could possess antimicrobial properties, potentially effective against various bacterial strains . The piperidine component is often associated with antibacterial activity.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound.

Study 1: Anticancer Efficacy

A study evaluated a series of pyrimidine derivatives for their anticancer effects on human cancer cell lines. Compounds similar to our target exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating strong potential for further development .

Study 2: Anti-inflammatory Activity

In another investigation, researchers synthesized several piperidine derivatives and tested their ability to inhibit inflammatory markers in vitro. The results showed that certain modifications enhanced the anti-inflammatory activity significantly .

Comparative Analysis with Similar Compounds

To better understand the unique properties of our target compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
Compound APiperidine + ThiazoleAnticancer (IC50 = 20 µM)
Compound BPiperidine + FuranAnti-inflammatory (EC50 = 15 µM)
Our CompoundPiperidine + Pyrimidine + MethoxyphenylAnticancer/Anti-inflammatory (Pending Studies)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness and functional versatility can be contextualized by comparing it to related derivatives (Table 1).

Compound Name Key Structural Differences Potential Functional Implications References
1-(4-Methoxyphenyl)-3-(o-tolyl)propan-1-one Lacks piperidine-pyrimidine core; features o-tolyl instead of 4-methoxyphenyl Reduced steric bulk may lower target affinity; simpler chalcone-like activity (e.g., antifungal)
(R)-1-(3-((7-Bromo-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one Pyrimidoindole replaces chloropyrimidine; bromine enhances halogen bonding Higher kinase inhibition (IC50 = 360 nM) due to bromine’s electronegativity and bulk
1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one Dihydroxy-methoxy substitution on aryl group; no piperidine-pyrimidine Enhanced antioxidant activity but reduced solubility due to polyphenolic nature
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one Trimethoxyphenyl increases hydrophobicity; lacks heterocyclic core Improved membrane permeability but limited specificity for enzymatic targets
3-((4-Fluorophenyl)sulfonyl)-1-(3-(pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one Sulfonyl group enhances polarity; fluorophenyl improves metabolic stability Higher solubility and in vivo stability, but potential off-target effects

Key Observations:

Heterocyclic Core Modifications :

  • Replacement of the 5-chloropyrimidine with bulkier groups (e.g., pyrimidoindole in ) increases kinase inhibition but may reduce solubility.
  • The ether-linked pyrimidine in the target compound balances electronic effects (chlorine’s electron-withdrawing nature) and steric accessibility.

Aryl Group Variations :

  • The 4-methoxyphenyl group in the target compound provides moderate hydrophobicity, favoring both solubility and target binding. Analogues with o-tolyl or trimethoxyphenyl groups prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce specificity .

Biological Activity: Chalcone-like derivatives (e.g., ) exhibit antifungal and antioxidant properties, whereas the target’s piperidine-pyrimidine-propanone scaffold suggests kinase or GPCR targeting, akin to compounds in .

Synthetic Complexity :

  • The target compound requires multi-step synthesis (e.g., piperidine functionalization, pyrimidine coupling), whereas simpler propan-1-one derivatives are synthesized via one-step condensations .

Research Findings and Implications

  • Kinase Inhibition : Analogues with pyrimidine-heterocyclic cores (e.g., ) show sub-micromolar IC50 values, suggesting the target compound may similarly inhibit kinases like GSK-3β or CDKs.
  • Metabolic Stability : The 4-methoxyphenyl group may confer better metabolic stability compared to hydroxylated analogues (e.g., ), which are prone to glucuronidation.
  • Toxicity Profile : Piperidine-containing compounds (e.g., ) often exhibit minimal cytotoxicity, a trait likely shared by the target compound.

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